

An In-depth Technical Guide to the Spectral Analysis of 2,4-Dibromoaniline

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Compound of Interest

Compound Name: 2,4-Dibromoaniline

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This technical guide provides a comprehensive analysis of the spectral data for **2,4-Dibromoaniline** (CAS No: 615-57-6), a key intermediate in various synthetic applications. The elucidation of its chemical structure is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents a detailed interpretation of the spectral data, supported by experimental protocols and structured data tables for clarity and comparative analysis.

Data Presentation: Summary of Spectral Data

The spectral data for **2,4-Dibromoaniline** is summarized in the following tables. This information is crucial for the unambiguous identification and characterization of the compound.

Table 1: ¹H NMR Spectral Data of **2,4-Dibromoaniline**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------------|-------------|------------------|
| Value not explicitly found | Doublet | 1H | H-6 |
| Value not explicitly found | Doublet of Doublets | 1H | H-5 |
| Value not explicitly found | Doublet | 1H | H-3 |
| Value not explicitly found | Broad Singlet | 2H | -NH ₂ |

Note: Specific chemical shift values can vary slightly depending on the solvent and concentration. The assignments are based on typical aromatic substitution patterns.

Table 2: ¹³C NMR Spectral Data of **2,4-Dibromoaniline**[\[1\]](#)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------|
| Value not explicitly found | C-1 (-NH ₂) |
| Value not explicitly found | C-2 (-Br) |
| Value not explicitly found | C-3 |
| Value not explicitly found | C-4 (-Br) |
| Value not explicitly found | C-5 |
| Value not explicitly found | C-6 |

Note: Definitive assignment often requires advanced NMR techniques like HSQC and HMBC. The chemical shifts are relative to a standard reference.

Table 3: IR Spectral Data of **2,4-Dibromoaniline**[\[2\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|--|
| 3400 - 3300 | Strong, Doublet | N-H Stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Bend (Scissoring) |
| 1500 - 1400 | Medium to Strong | Aromatic C=C Stretch |
| 1300 - 1250 | Medium | C-N Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bend |
| Below 700 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data of **2,4-Dibromoaniline**[\[3\]](#)

| m/z | Relative Intensity | Assignment |
|---------|---------------------|--|
| 249 | High | [M] ⁺ (with ² Br) |
| 251 | Highest (Base Peak) | [M] ⁺ (with ¹ Br ⁷⁹ and ¹ Br ⁸¹) |
| 253 | High | [M] ⁺ (with ² Br) |
| 170/172 | Medium | [M - Br] ⁺ |
| 91 | Medium | [M - 2Br] ⁺ or subsequent fragmentation |

Interpretation of Spectral Data

The collective data from NMR, IR, and MS provides a detailed structural fingerprint of **2,4-Dibromoaniline**.

¹H NMR Spectroscopy: The proton NMR spectrum of **2,4-Dibromoaniline** is expected to show three distinct signals in the aromatic region and one signal for the amine protons. The proton at position 6, being adjacent to the electron-donating amino group, will be the most shielded. The proton at position 3, ortho to a bromine atom, will be the most deshielded. The proton at

position 5 will appear as a doublet of doublets due to coupling with both H-3 and H-6. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[4]

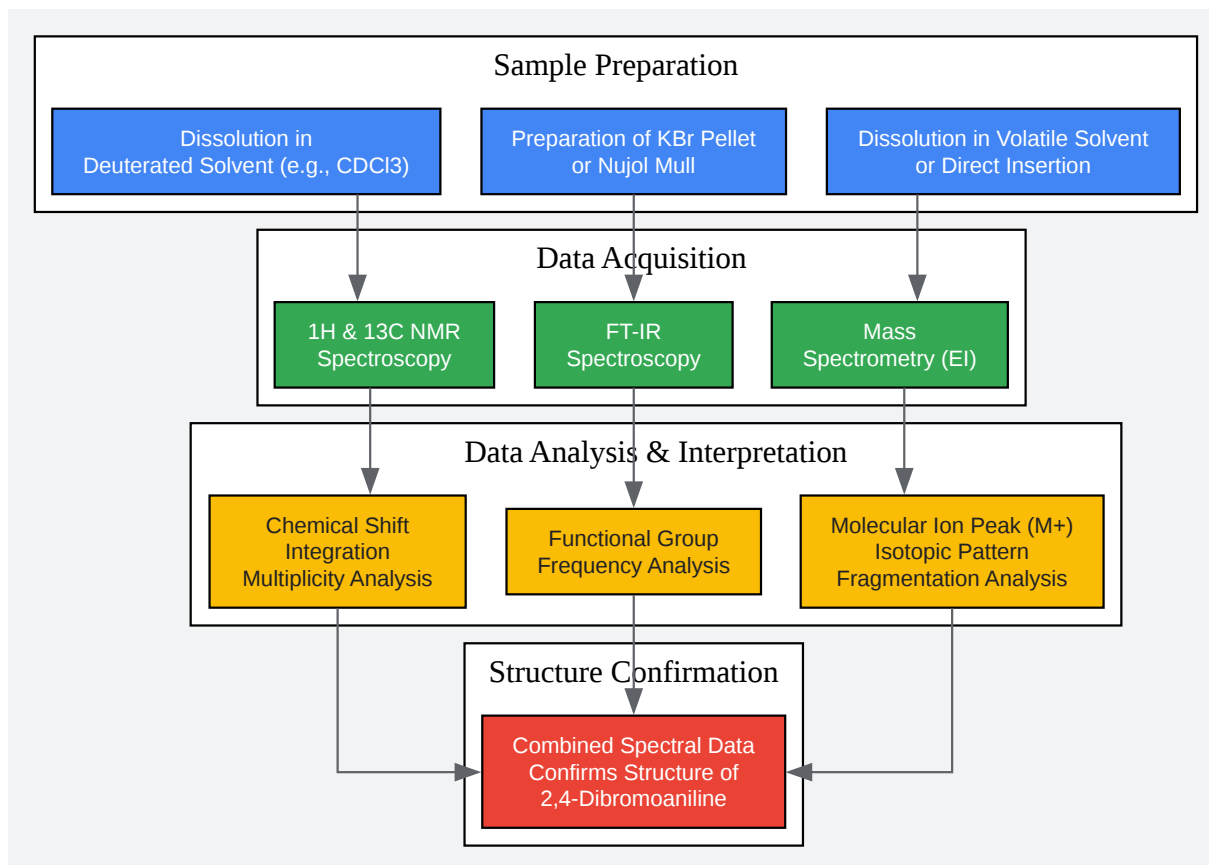
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six unique signals, corresponding to the six carbon atoms of the benzene ring.[5] The carbon atoms directly bonded to the electronegative bromine and nitrogen atoms (C-1, C-2, and C-4) will have distinct chemical shifts compared to the other carbons. Quaternary carbons (C-1, C-2, C-4) are typically weaker in intensity.[6]

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7] The characteristic doublet in the 3400-3300 cm⁻¹ region is indicative of the symmetric and asymmetric N-H stretching of a primary amine. The strong absorption around 1600 cm⁻¹ corresponds to the N-H bending vibration. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the C-N and C-Br stretching vibrations appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight and the presence of two bromine atoms.[3] The molecular ion peak exhibits a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive signature for a molecule containing two bromine atoms (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[8] The base peak is often the M+2 ion at m/z 251.[3] Fragmentation typically involves the loss of one or both bromine atoms, leading to significant peaks at [M - Br]⁺ and [M - 2Br]⁺. [9]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like **2,4-Dibromoaniline**.



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Caption: Workflow for the spectral analysis of **2,4-Dibromoaniline**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2,4-Dibromoaniline** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.^{[10][11]} Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).^[12]

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[12]
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the pulse width, acquisition time, and relaxation delay. Integration of the peaks is performed to determine the relative number of protons.[13]
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.

4.2 Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Since **2,4-Dibromoaniline** is a solid, the potassium bromide (KBr) pellet method is commonly employed.[14] Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[15][16] The homogenous mixture is then compressed in a die under high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[17]
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of a pure KBr pellet (or empty sample chamber) is recorded first.[15] Then, the sample pellet is placed in the sample holder, and the sample spectrum is acquired. The final spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

4.3 Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube on the probe, which is then inserted into the ion source and heated to vaporize the sample.[18]

- Ionization Method (Electron Ionization - EI): Electron Ionization is a common method for the analysis of relatively small, volatile organic molecules.[19] In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[20] This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).[21]
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The spectrum is a plot of relative intensity versus the m/z ratio.

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